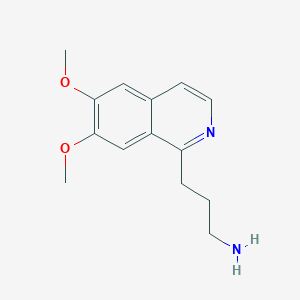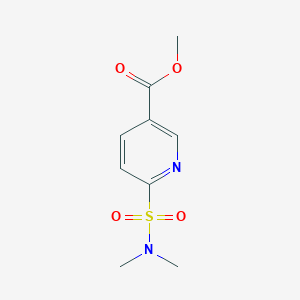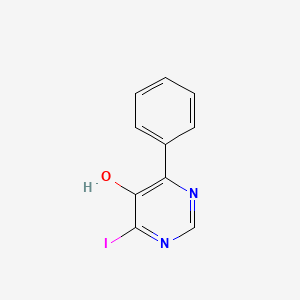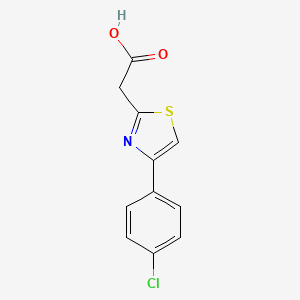![molecular formula C9H12O3S B12115276 Butanoic acid, 4-[(2-furanylmethyl)thio]- CAS No. 1152573-90-4](/img/structure/B12115276.png)
Butanoic acid, 4-[(2-furanylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido butanoico, 4-[(2-furanilmetil)tio]- es un compuesto orgánico caracterizado por la presencia de un esqueleto de ácido butanoico con un sustituyente 2-furanilmetiltio
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido butanoico, 4-[(2-furanilmetil)tio]- típicamente implica la reacción de derivados de ácido butanoico con 2-furanilmetiltiol. Un método común es la esterificación del ácido butanoico con 2-furanilmetiltiol en presencia de un catalizador como el ácido sulfúrico. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de ácido butanoico, 4-[(2-furanilmetil)tio]- se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. El uso de sistemas automatizados también mejora la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido butanoico, 4-[(2-furanilmetil)tio]- experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos y sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo tioéter en un tiol o un sulfuro utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo furano puede sufrir reacciones de sustitución electrófila, donde los electrófilos reemplazan los átomos de hidrógeno en el anillo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico; generalmente se lleva a cabo a temperatura ambiente o temperaturas ligeramente elevadas.
Reducción: Hidruro de litio y aluminio; las reacciones generalmente se realizan en disolventes anhidros bajo atmósfera inerte.
Sustitución: Electrófilos como el bromo o el ácido nítrico; las reacciones se llevan a cabo bajo temperaturas controladas para evitar la sobrerreacción.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Tioles y sulfuros.
Sustitución: Diversos furanos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, el ácido butanoico, 4-[(2-furanilmetil)tio]- se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología
Este compuesto tiene aplicaciones potenciales en biología, particularmente en el estudio de las interacciones enzimáticas y las vías metabólicas. Sus características estructurales lo convierten en un candidato adecuado para sondear la actividad de las enzimas que interactúan con los grupos tioéter y furano.
Medicina
En medicina, se está investigando el ácido butanoico, 4-[(2-furanilmetil)tio]- por sus potenciales propiedades terapéuticas. Su capacidad de experimentar diversas transformaciones químicas lo convierte en un andamiaje versátil para el desarrollo de nuevos fármacos, particularmente aquellos dirigidos al estrés oxidativo y la inflamación.
Industria
Industrialmente, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para su uso en la síntesis de polímeros, resinas y otros materiales de alto rendimiento.
Mecanismo De Acción
El mecanismo por el cual el ácido butanoico, 4-[(2-furanilmetil)tio]- ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El grupo tioéter puede participar en reacciones redox, influenciando los niveles de estrés oxidativo celular. El anillo furano puede interactuar con diversas macromoléculas biológicas, afectando su función y estabilidad.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido butanoico, éster 2-furanilmetílico
- Ácido butanoico, 3-metil-, éster 2-furanilmetílico
- Ácido 2-hidroxi-4-metil(tio)butanoico
Singularidad
En comparación con compuestos similares, el ácido butanoico, 4-[(2-furanilmetil)tio]- destaca por la posición específica del grupo 2-furanilmetiltio. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Por ejemplo, la presencia del grupo tioéter puede mejorar su reactividad en reacciones redox en comparación con sus contrapartes de éster .
Propiedades
Número CAS |
1152573-90-4 |
|---|---|
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
4-(furan-2-ylmethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12O3S/c10-9(11)4-2-6-13-7-8-3-1-5-12-8/h1,3,5H,2,4,6-7H2,(H,10,11) |
Clave InChI |
AZDGUZXDRDHEMI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)


![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)







![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
